2,2'-dichloro-[1,1'-biphenyl]-4,4'-diol
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Overview
Description
2,2’-Dichloro-[1,1’-biphenyl]-4,4’-diol is a chemical compound with the molecular formula C12H8Cl2O2 It is a derivative of biphenyl, where two chlorine atoms are substituted at the 2 and 2’ positions, and two hydroxyl groups are substituted at the 4 and 4’ positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-dichloro-[1,1’-biphenyl]-4,4’-diol typically involves the chlorination of biphenyl followed by hydroxylation. One common method is the direct chlorination of biphenyl using chlorine gas in the presence of a catalyst such as iron(III) chloride. The resulting 2,2’-dichlorobiphenyl is then subjected to hydroxylation using a strong oxidizing agent like potassium permanganate or a hydroxylating reagent such as hydrogen peroxide under acidic conditions to yield 2,2’-dichloro-[1,1’-biphenyl]-4,4’-diol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2,2’-Dichloro-[1,1’-biphenyl]-4,4’-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to remove the chlorine atoms or convert the hydroxyl groups to hydrogen atoms.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products
Oxidation: Formation of dichloroquinones.
Reduction: Formation of biphenyl or partially dechlorinated biphenyl derivatives.
Substitution: Formation of various substituted biphenyl derivatives depending on the substituent introduced.
Scientific Research Applications
2,2’-Dichloro-[1,1’-biphenyl]-4,4’-diol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential effects on biological systems, including its role as an endocrine disruptor.
Medicine: Investigated for its potential therapeutic properties and as a model compound for studying the metabolism of chlorinated biphenyls.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 2,2’-dichloro-[1,1’-biphenyl]-4,4’-diol involves its interaction with various molecular targets and pathways. The hydroxyl groups allow it to form hydrogen bonds with biological molecules, potentially affecting enzyme activity and receptor binding. The chlorine atoms contribute to its lipophilicity, enabling it to interact with cell membranes and disrupt normal cellular functions. These interactions can lead to various biological effects, including endocrine disruption and cytotoxicity .
Comparison with Similar Compounds
Similar Compounds
2,2’-Dichlorobiphenyl: Lacks the hydroxyl groups, making it less reactive in certain chemical reactions.
4,4’-Dichlorobiphenyl: Chlorine atoms are positioned differently, affecting its chemical properties and reactivity.
2,2’,4,4’-Tetrachlorobiphenyl: Contains additional chlorine atoms, increasing its lipophilicity and potential toxicity.
Uniqueness
2,2’-Dichloro-[1,1’-biphenyl]-4,4’-diol is unique due to the presence of both chlorine and hydroxyl groups, which confer distinct chemical reactivity and biological activity. This combination allows it to participate in a wide range of chemical reactions and interact with biological systems in ways that similar compounds cannot .
Properties
CAS No. |
53905-36-5 |
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Molecular Formula |
C12H8Cl2O2 |
Molecular Weight |
255.09 g/mol |
IUPAC Name |
3-chloro-4-(2-chloro-4-hydroxyphenyl)phenol |
InChI |
InChI=1S/C12H8Cl2O2/c13-11-5-7(15)1-3-9(11)10-4-2-8(16)6-12(10)14/h1-6,15-16H |
InChI Key |
IQMJRCXJLCNUPR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1O)Cl)C2=C(C=C(C=C2)O)Cl |
Purity |
95 |
Origin of Product |
United States |
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